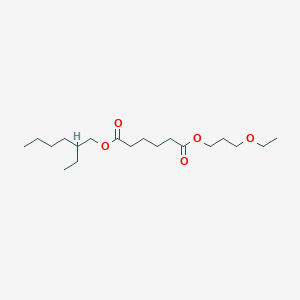![molecular formula C16H17ClOS B14597016 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene CAS No. 61166-82-3](/img/structure/B14597016.png)
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propan-2-ylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of the 3-chlorophenoxy intermediate, which can be synthesized by reacting 3-chlorophenol with an appropriate halogenating agent.
Alkylation: The next step involves the alkylation of the chlorophenoxy intermediate with a methylating agent to introduce the methyl group.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the chlorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)thio]benzene: Similar structure but with a thioether group instead of a sulfanyl group.
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)oxy]benzene: Similar structure but with an ether group instead of a sulfanyl group.
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is unique due to the presence of the propan-2-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propiedades
Número CAS |
61166-82-3 |
|---|---|
Fórmula molecular |
C16H17ClOS |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-11(2)19-16-10-15(8-7-12(16)3)18-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
Clave InChI |
SKXQALORRFGAIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)


